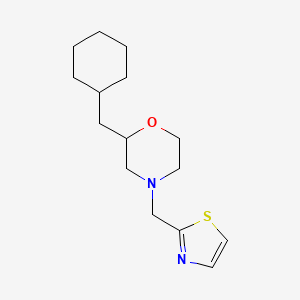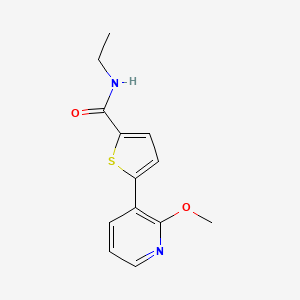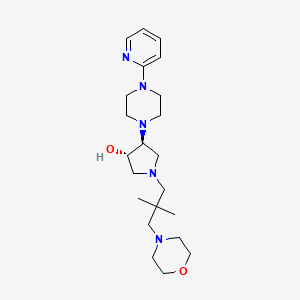![molecular formula C18H19N3O3 B3796242 3-(2-furyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B3796242.png)
3-(2-furyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide
Übersicht
Beschreibung
The compound you’re asking about contains several functional groups, including a furyl group, a methyl group, an oxadiazole ring, and a phenyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. One common method is the condensation between appropriately substituted oxadiazolyl-thione derived from various existing NSAIDs under reflux in the presence of sodium ethoxide . Another method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base .
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions. For instance, they can be synthesized by the condensation between appropriately substituted oxadiazolyl-thione and other compounds under reflux in the presence of sodium ethoxide . They can also be synthesized through a direct annulation of hydrazides with methyl ketones, using K2CO3 as a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a related compound, is a liquid at room temperature and has a molecular weight of 114.1 .
Wirkmechanismus
While the specific mechanism of action for your compound is not available, oxadiazole derivatives have been shown to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities are often related to the suppression of certain biosynthetic pathways by inhibiting key enzymes .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .
Zukünftige Richtungen
Oxadiazoles have been widely studied due to their broad range of chemical and biological properties, and they have become important synthons in the development of new drugs . Future research may focus on developing new synthetic routes for oxadiazole derivatives and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20-17(24-13)12-21(2)18(22)11-15(16-9-6-10-23-16)14-7-4-3-5-8-14/h3-10,15H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPRILMMVNXQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,4R)-4-{[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3796160.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3796173.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B3796191.png)
![2-{1-benzyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3796197.png)
![2-[1-cyclopentyl-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3796201.png)

![(2E)-N-({7-[5-(methoxymethyl)-2-furoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B3796217.png)
![N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide](/img/structure/B3796241.png)

![8-(azepan-1-ylsulfonyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3796254.png)

![3-(3-hydroxy-2,2-dimethylpropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3796272.png)

![ethyl 1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B3796280.png)
